4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-[3-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-14(2)8-5-3-4-7(6-8)9-12-13-10(16)15(9)11/h3-6H,11H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRBGEBWRPMGND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Routes
The synthesis of 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically follows a multi-step process that can be broadly categorized into several distinct pathways. The most common approach involves:
Classical Dithiocarbazinate Method
This well-established method involves the formation of a dithiocarbazinate intermediate through the reaction of an appropriate hydrazide with carbon disulfide, followed by cyclization with hydrazine hydrate to form the triazole ring. This classical approach has several advantages including:
- Relatively mild reaction conditions
- Accessible starting materials
- Good overall yields
- Scalability potential
Alternative Approaches
Additional synthetic routes include:
- Direct cyclization of thiosemicarbazides
- Rearrangement of substituted tetrazoles
- Microwave-assisted synthesis techniques
- One-pot synthesis strategies
Detailed Synthesis Procedures
Preparation via Dithiocarbazinate Method
The synthesis of this compound can be achieved through a four-step procedure:
Synthesis of 3-(Dimethylamino)benzoic Acid Hydrazide
Reagents:
- 3-(Dimethylamino)benzoic acid methyl ester
- Hydrazine hydrate (80%, excess)
- Methanol (solvent)
Procedure:
- 3-(Dimethylamino)benzoic acid methyl ester (0.02 mol) is dissolved in methanol (30 mL)
- Hydrazine hydrate (80%, 0.04 mol) is added slowly with continuous stirring
- The reaction mixture is heated under reflux for 4-6 hours
- The progress is monitored by thin-layer chromatography (TLC) using petroleum ether:acetone (8:2) as the mobile phase
- Upon completion, the reaction mixture is concentrated under reduced pressure
- The resulting crude solid is filtered, washed thoroughly with water, and recrystallized from aqueous ethanol to yield the pure hydrazide
Formation of Potassium Salt of Dithiocarbazinate
Reagents:
- 3-(Dimethylamino)benzoic acid hydrazide (from previous step)
- Potassium hydroxide
- Carbon disulfide
- Absolute ethanol
Procedure:
- 3-(Dimethylamino)benzoic acid hydrazide (0.01 mol) is added to absolute ethanol (50 mL) containing potassium hydroxide (1.6 g)
- Carbon disulfide (2.3 g, 0.013 mol) is added dropwise at room temperature
- The mixture is stirred continuously for 16-18 hours
- The solution is then diluted with diethyl ether (30 mL) and stirred for an additional 1 hour
- The resulting potassium salt precipitates and is collected by filtration
- The salt is used in the next step without further purification
Cyclization to Form this compound
Reagents:
- Potassium dithiocarbazinate salt (from previous step)
- Hydrazine hydrate (99%)
- Water
- Concentrated hydrochloric acid
Procedure:
- Hydrazine hydrate (99%, 0.02 mol) is added gradually to a solution of the potassium salt (0.01 mol) in water (20 mL) with continuous stirring
- The mixture is refluxed gently for 3-4 hours, during which hydrogen sulfide evolves (monitored by lead acetate paper test)
- The reaction mixture typically develops a dark green color as the reaction progresses
- After complete evolution of hydrogen sulfide, the solution is cooled to approximately 5°C
- The cooled solution is acidified with concentrated hydrochloric acid to pH 1-2
- The precipitated solid is filtered, thoroughly washed with cold water, and recrystallized from ethanol to yield the pure this compound
Modified Synthesis Approaches
Microwave-Assisted Synthesis
The synthesis can be expedited using microwave irradiation, which significantly reduces reaction times and often improves yields:
Procedure:
- A mixture of 3-(dimethylamino)benzoic acid hydrazide (0.01 mol) and carbon disulfide (0.015 mol) in ethanolic potassium hydroxide solution is placed in a microwave reactor
- The mixture is irradiated at 100-120°C for 10-15 minutes (300-400 W)
- After cooling, hydrazine hydrate (0.03 mol) is added
- The mixture is irradiated again at 120°C for 15-20 minutes
- The workup follows the conventional procedure as described above
One-Pot Synthesis Method
A streamlined approach that minimizes isolation of intermediates:
Procedure:
- 3-(Dimethylamino)benzoic acid hydrazide (0.01 mol) is dissolved in ethanol (30 mL) containing potassium hydroxide (0.012 mol)
- Carbon disulfide (0.012 mol) is added dropwise at room temperature
- After stirring for 6 hours, hydrazine hydrate (0.025 mol) is directly added to the reaction mixture
- The solution is refluxed for 4-5 hours until hydrogen sulfide evolution ceases
- The workup follows the conventional acidification and isolation procedure
Purification and Characterization
Purification Methods
The crude this compound can be purified using several techniques:
| Purification Method | Procedure | Advantages | Limitations |
|---|---|---|---|
| Recrystallization | Using ethanol or ethanol/water mixtures | Simple, cost-effective | May require multiple cycles |
| Column Chromatography | Silica gel, ethyl acetate/hexane gradient | High purity product | Time-consuming, solvent-intensive |
| Preparative HPLC | Reverse-phase C18 column, methanol/water mobile phase | Highest purity | Expensive, lower throughput |
Characterization Data
The synthesized compound can be characterized using various analytical techniques:
Spectroscopic Characterization
IR Spectroscopy: Characteristic peaks at approximately 3365 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N triazole), and 696 cm⁻¹ (C-S stretch) confirm the functional groups.
NMR Spectroscopy:
- ¹H NMR (DMSO-d₆, 400 MHz): δ 2.8-3.0 (s, 6H, N(CH₃)₂), 5.3-5.7 (s, 2H, NH₂), 6.7-7.4 (m, 4H, aromatic protons), 13.4-13.7 (s, 1H, SH)
- ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals for aromatic carbons, triazole ring carbons, and the dimethylamino group
Physical Properties
- Physical appearance: White to off-white crystalline solid
- Melting point: 180-185°C (recrystallized from ethanol)
- Solubility: Soluble in DMSO, DMF, partially soluble in hot ethanol, insoluble in water and nonpolar solvents
Functional Group Modifications
The synthesized this compound can serve as a versatile intermediate for further derivatization through its functional groups:
S-Alkylation Reactions
The thiol group readily undergoes alkylation with various alkyl halides to form thioethers:
General Procedure:
- A mixture of this compound (0.01 mol) in ethanol (25 mL) containing sodium hydroxide (0.011 mol) is prepared
- The appropriate alkyl halide (0.01 mol) in ethanol (10 mL) is added dropwise
- The reaction mixture is stirred for 8-10 hours at room temperature
- The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent
Examples of alkylating agents include methyl iodide, allyl chloride, and various substituted benzyl halides.
Schiff Base Formation
The amino group can undergo condensation with aldehydes to form Schiff bases:
General Procedure:
- This compound (0.01 mol) and an appropriate aldehyde (0.01 mol) are mixed in ethanol (25 mL)
- Catalytic amounts of glacial acetic acid or concentrated hydrochloric acid (0.5 mL) are added
- The mixture is refluxed for 2-9 hours
- Upon cooling, the precipitated Schiff base is filtered and recrystallized from ethanol
Reaction with Cyclic Anhydrides
The amino group can also react with cyclic anhydrides such as phthalic anhydride:
Procedure:
Reaction Optimization and Scale-Up Considerations
Critical Parameters Affecting Yield and Purity
| Parameter | Impact on Synthesis | Optimal Conditions |
|---|---|---|
| Temperature | Higher temperatures accelerate reactions but may lead to side products | 80-90°C for hydrazide formation; room temperature for dithiocarbazinate; reflux for cyclization |
| Reaction Time | Extended times may be needed for complete conversion but can lead to degradation | Monitor by TLC; typically 4-6 h for hydrazide, 16-18 h for dithiocarbazinate, 3-4 h for cyclization |
| pH | Critical for cyclization and product isolation | Alkaline conditions for dithiocarbazinate formation; acidic (pH 1-2) for final product isolation |
| Solvent Purity | Impurities can catalyze side reactions | Use anhydrous/high-purity solvents, especially for dithiocarbazinate formation |
Scale-Up Strategies
When scaling up the synthesis of this compound, several considerations become important:
- Heat Transfer: The exothermic nature of hydrazinolysis and dithiocarbazinate formation requires careful temperature control in larger vessels
- Mixing Efficiency: Ensure adequate mixing especially during dithiocarbazinate formation to prevent localized concentration gradients
- Gas Evolution: Proper venting systems are needed for hydrogen sulfide evolution during the cyclization step
- Safety Considerations: Hydrazine handling requires appropriate safety measures, particularly at larger scales
- Waste Management: The neutralization of reaction mixtures generates significant salt waste that must be properly managed
Analytical Methods for Purity Assessment
Chromatographic Methods
High-performance liquid chromatography (HPLC) provides a reliable method for assessing the purity of this compound:
HPLC Conditions:
Elemental Analysis
Elemental analysis provides confirmation of the compound's molecular formula:
Theoretical values for C₁₀H₁₃N₅S:
- C: 50.99%; H: 5.57%; N: 29.76%; S: 13.63%
Acceptable ranges for confirmation typically allow ±0.4% deviation from theoretical values.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the triazole ring to other functional groups, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of triazole-3-thiol derivatives are highly dependent on substituents at position 5 of the triazole ring. Below is a systematic comparison of 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol with analogous compounds:
2.2.1. Antioxidant Activity
Insights :
- EDGs like dimethylamino are theorized to enhance radical scavenging by stabilizing reactive intermediates through resonance .
- Chloro-substituted derivatives (EWGs) show unexpectedly high activity, possibly due to hydrophobic interactions in assays .
2.2.2. Antimicrobial Activity
Trends :
- Chloro-substituted triazoles exhibit broad-spectrum antimicrobial activity, likely due to enhanced membrane permeability .
- The dimethylamino group’s role in antimicrobial activity remains unexplored but warrants investigation.
Physicochemical Properties
The dimethylamino group in the target compound increases solubility in polar solvents compared to non-polar phenyl or chloro derivatives. This property may enhance bioavailability in aqueous biological systems .
Biological Activity
4-Amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol, often referred to as a triazole-thiol compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, including anticancer, antimicrobial, and antioxidant effects. This article presents a comprehensive overview of its biological activity based on various research findings.
- Molecular Formula : C₁₀H₁₃N₅S
- Molecular Weight : 235.31 g/mol
- CAS Number : 76457-90-4
- Structure : The compound consists of a triazole ring substituted with an amino group and a dimethylamino phenyl group, along with a thiol functional group.
1. Anticancer Activity
Recent studies have highlighted the potential of triazole-thiol derivatives in cancer therapy. For instance, compounds derived from 1,2,4-triazole-3-thiol have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | IGR39 (melanoma) | 22.41 | Most active against melanoma |
| N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | MDA-MB-231 (breast cancer) | 34.34 | Selective towards cancer cells |
| Bet-TZ1 | A375 (melanoma) | 22.41 | Reduced toxicity to non-malignant cells |
These findings indicate that triazole-thiol derivatives can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in anticancer therapies .
2. Antimicrobial Activity
The antimicrobial properties of triazole-thiol compounds have been documented extensively. In vitro studies have demonstrated moderate antibacterial activity against various microorganisms:
| Compound | Microorganism | Activity |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate |
| Compound B | Escherichia coli | Moderate |
| Compound C | Pseudomonas aeruginosa | Moderate |
The presence of the thiol group is believed to enhance the antimicrobial activity by disrupting microbial cell membranes and interfering with metabolic processes .
3. Antioxidant Activity
Triazole-thiol compounds also exhibit antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in biological systems:
| Test System | Result |
|---|---|
| DPPH Assay | Significant reduction in absorbance at 517 nm |
| ABTS Assay | High percentage inhibition of radical cation formation |
These antioxidant activities suggest potential applications in preventing oxidative damage associated with various diseases .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of synthesized triazole-thiol derivatives on human melanoma IGR39 and pancreatic carcinoma Panc-1 cell lines, several derivatives were found to exhibit enhanced cytotoxicity compared to standard chemotherapeutic agents. The most promising derivative demonstrated an IC50 value significantly lower than that of conventional treatments .
Case Study 2: Antimicrobial Screening
A series of triazole-thiol derivatives were tested against a panel of bacterial strains. The results indicated that certain modifications to the phenyl ring significantly improved antimicrobial potency. For example, derivatives with electron-donating groups showed enhanced activity against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from substituted carboxylic acids or aldehydes. For example, condensation of 3-(dimethylamino)benzaldehyde with thiocarbazide under acidic or basic conditions in ethanol/methanol yields the triazole-thiol core . Microwave-assisted synthesis (e.g., using a Milestone Flexi Wave system) can enhance reaction efficiency by reducing time and improving yields, as demonstrated for analogous triazole derivatives . Optimization includes solvent selection (protic solvents like methanol), temperature control (reflux at 60–80°C), and purification via recrystallization or column chromatography .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodology :
- Elemental Analysis : Confirms stoichiometry (C, H, N, S content) .
- FTIR : Identifies functional groups (e.g., -SH at ~2550 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm); ¹³C NMR confirms sp² carbons in the triazole ring .
- UV-Vis Spectroscopy : Monitors π→π* transitions in aromatic systems (λmax ~270–300 nm) .
- GC-MS/HPLC : Validates purity and reaction completion .
Q. How does the presence of the thiol group influence the compound’s reactivity in condensation reactions?
- Methodology : The thiol (-SH) group enables nucleophilic substitution or oxidation reactions. For instance, it reacts with aldehydes (e.g., 4-fluorobenzaldehyde) to form Schiff bases via condensation, producing derivatives like 4-arylidenamino triazoles . Reactivity is pH-dependent: basic conditions deprotonate -SH to S⁻, enhancing nucleophilicity, while acidic conditions favor thione tautomers .
Advanced Research Questions
Q. What coordination geometries are observed when this compound acts as a ligand for transition metals, and how do these affect catalytic or biological properties?
- Methodology : The ligand binds metals (e.g., Cu(II), Ni(II)) through the triazole N-atoms and thiol S-atom, forming five-membered chelate rings. Square planar (Cu(II)) and tetrahedral (Zn(II)) geometries are common, as confirmed by magnetic susceptibility and electronic spectra . Coordination enhances bioactivity: Cu(II) complexes exhibit antimicrobial properties due to metal-ligand synergism, while Zn(II) complexes may stabilize enzyme interactions .
Q. How do structural modifications (e.g., substituent variations) impact the antiradical activity of this triazole derivative?
- Methodology : Antiradical efficacy (e.g., DPPH scavenging) is structure-dependent. For example:
- Electron-donating groups (e.g., -OH in 2-hydroxybenzylidene derivatives) increase activity by stabilizing radical intermediates (88.89% at 1 mM) .
- Electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduce activity (53.78% at 0.1 mM) due to decreased electron density at the triazole-thiol core .
- Dose-response studies (10⁻⁴–10⁻³ M) and Hammett σ⁺ correlations quantify substituent effects .
Q. What methodologies are employed to resolve contradictions in biological activity data across different substituted triazole derivatives?
- Methodology : Contradictions arise from variations in substituent electronic/steric profiles. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Comparing substituent Hammett constants (σ) with bioactivity trends .
- Computational Docking : Modeling interactions with targets (e.g., BRD4 bromodomains) to identify binding motifs .
- Dose-Response Curves : Assessing IC₅₀ shifts to differentiate potency from assay artifacts .
- Thermal Shift Assays : Validating target engagement (e.g., ΔTm for protein-ligand complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
